![molecular formula C19H27FN2O4 B13494150 Tert-butyl 4-({[(benzyloxy)carbonyl]amino}methyl)-4-fluoropiperidine-1-carboxylate](/img/structure/B13494150.png)
Tert-butyl 4-({[(benzyloxy)carbonyl]amino}methyl)-4-fluoropiperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-({[(benzyloxy)carbonyl]amino}methyl)-4-fluoropiperidine-1-carboxylate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its tert-butyl group, benzyloxycarbonyl-protected amine, and fluorinated piperidine structure, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-({[(benzyloxy)carbonyl]amino}methyl)-4-fluoropiperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-({[(benzyloxy)carbonyl]amino}methyl)-4-fluoropiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups .
Scientific Research Applications
Tert-butyl 4-({[(benzyloxy)carbonyl]amino}methyl)-4-fluoropiperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving fluorinated compounds.
Medicine: It serves as a precursor for the development of pharmaceutical agents, including potential drug candidates for various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-({[(benzyloxy)carbonyl]amino}methyl)-4-fluoropiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom in the piperidine ring can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The benzyloxycarbonyl group can also influence the compound’s stability and reactivity, affecting its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-({[(benzyloxy)carbonyl]amino}methyl)-3,3-difluoro-1-piperidinecarboxylate: Similar structure with additional fluorine atoms.
Tert-butyl 4-({[(benzyloxy)carbonyl]amino}methyl)benzoate: Similar structure with a benzoate group instead of a piperidine ring.
Uniqueness
Tert-butyl 4-({[(benzyloxy)carbonyl]amino}methyl)-4-fluoropiperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its reactivity and binding affinity, making it a valuable compound in various research applications .
Biological Activity
Tert-butyl 4-({[(benzyloxy)carbonyl]amino}methyl)-4-fluoropiperidine-1-carboxylate is a synthetic compound that belongs to the class of piperidine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and enzyme inhibition. The following sections will discuss its synthesis, biological activity, and relevant research findings.
- Chemical Formula : C18H28N2O3
- Molecular Weight : 320.43 g/mol
- IUPAC Name : tert-butyl 4-[4-(aminomethyl)benzyloxy]piperidine-1-carboxylate
- CAS Number : 946409-35-4
Synthesis
The synthesis of this compound generally involves:
- Formation of the piperidine ring through cyclization reactions.
- Introduction of the benzyloxycarbonyl group via amination.
- Fluorination at the 4-position of the piperidine ring, enhancing its biological profile.
Anticancer Activity
Research has demonstrated that compounds related to piperidine derivatives exhibit significant anticancer properties. For instance, studies indicate that similar compounds can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism often involves:
- Cell Cycle Arrest : Compounds have been shown to block the cell cycle at the G2-M phase, leading to increased apoptosis rates.
- Synergistic Effects : Co-administration with established chemotherapeutics like doxorubicin has revealed enhanced efficacy against drug-resistant cell lines, indicating a potential for combination therapies .
Enzyme Inhibition
The compound also shows promise as an inhibitor of various enzymes:
- Cholinesterase Inhibition : Piperidine derivatives have been studied for their ability to inhibit acetylcholinesterase and butyrylcholinesterase, which are crucial in neurodegenerative diseases like Alzheimer's .
- Tubulin Polymerization : Some derivatives compete with colchicine at its binding site on tubulin, thereby disrupting microtubule formation and exhibiting anticancer activity .
Case Studies
- HeLa Cell Studies : A study involving a series of piperidine derivatives demonstrated that certain modifications led to significant cytotoxic effects against HeLa cells, with IC50 values in the nanomolar range. The study highlighted how structural variations influenced biological activity .
- Combination Therapy with Doxorubicin : In a drug-resistant melanoma model, co-administration of a related piperidine derivative and doxorubicin resulted in a notable decrease in cell viability compared to either agent alone, suggesting a synergistic effect that could be explored further for therapeutic applications .
Research Findings Summary Table
Q & A
Q. Basic: What are the recommended synthetic routes for preparing Tert-butyl 4-({[(benzyloxy)carbonyl]amino}methyl)-4-fluoropiperidine-1-carboxylate, and how can reaction conditions be optimized for higher yields?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Amide Coupling : React 4-fluoropiperidine derivatives with benzyloxycarbonyl (Cbz)-protected amino-methyl reagents using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane (DCM) at 0–25°C .
Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) groups to protect reactive amine sites, followed by selective deprotection under acidic conditions (e.g., trifluoroacetic acid) .
Optimization Strategies :
- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to identify intermediates and by-products .
- Adjust solvent polarity (e.g., switch from DCM to tetrahydrofuran for better solubility) .
- Optimize stoichiometric ratios of coupling reagents to minimize side reactions .
Q. Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers focus on?
Methodological Answer:
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identify tert-butyl protons (singlet at ~1.4 ppm), Cbz-protected amine (δ 5.1–5.3 ppm for benzyl CH2), and piperidine ring protons (δ 3.0–4.0 ppm) .
- ¹⁹F NMR : Confirm fluorination at the 4-position (specific chemical shift depends on electronic environment) .
Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) and isotopic patterns consistent with fluorine .
Infrared (IR) Spectroscopy : Detect carbonyl stretches (C=O at ~1680–1720 cm⁻¹ for Boc and Cbz groups) .
Q. Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?
Methodological Answer:
Contradictions often arise from variations in:
Compound Purity : Validate purity (>95%) using HPLC or GC-MS to exclude impurities affecting bioactivity .
Assay Conditions : Standardize protocols (e.g., buffer pH, temperature) for radiolabeled ligand binding assays or enzyme kinetics studies .
Target Selectivity : Perform competitive binding assays with structurally similar compounds to rule off-target effects .
Statistical Analysis : Apply multivariate regression to correlate structural modifications (e.g., fluorine substitution) with activity trends .
Q. Advanced: What computational strategies are effective in predicting the interaction mechanisms of this compound with biological targets?
Methodological Answer:
Molecular Docking : Use software like AutoDock Vina to model binding poses with protein targets (e.g., enzymes or receptors) .
Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions over 50–100 ns to assess stability of binding conformations .
Quantum Mechanics/Molecular Mechanics (QM/MM) : Analyze electronic effects of the fluorine atom on binding affinity (e.g., dipole interactions) .
Pharmacophore Modeling : Map critical functional groups (e.g., Cbz-protected amine) required for activity .
Q. Advanced: How does the stereochemical configuration of the fluorinated piperidine ring influence the physicochemical properties and target binding affinity?
Methodological Answer:
Stereochemical Analysis :
- Use X-ray crystallography or NOESY NMR to determine absolute configuration .
- Compare enantiomers synthesized via chiral resolution or asymmetric catalysis .
Physicochemical Impact :
- Fluorine’s electronegativity alters pKa of adjacent amines, affecting solubility and membrane permeability .
- LogP calculations predict changes in hydrophobicity due to stereochemistry .
Binding Affinity :
- Isothermal titration calorimetry (ITC) quantifies enthalpy/entropy differences between stereoisomers .
- Free-energy perturbation (FEP) simulations model stereochemical effects on binding free energy .
Q. Advanced: What strategies are recommended for analyzing and mitigating hydrolytic instability of the benzyloxycarbonyl (Cbz) group in aqueous experimental conditions?
Methodological Answer:
Stability Testing :
- Conduct accelerated degradation studies in buffers (pH 4–9) at 37°C, monitored via HPLC .
Protection Strategies :
- Replace Cbz with stable alternatives (e.g., Fmoc) for aqueous-phase assays .
- Add antioxidants (e.g., ascorbic acid) to reduce oxidative cleavage .
Formulation Adjustments :
- Use cyclodextrin-based encapsulation to shield the Cbz group .
Properties
Molecular Formula |
C19H27FN2O4 |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
tert-butyl 4-fluoro-4-(phenylmethoxycarbonylaminomethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C19H27FN2O4/c1-18(2,3)26-17(24)22-11-9-19(20,10-12-22)14-21-16(23)25-13-15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3,(H,21,23) |
InChI Key |
JGVSPEWONGNKEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CNC(=O)OCC2=CC=CC=C2)F |
Origin of Product |
United States |
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